

Predicting Response to Elacestrant Hydrochloride in Preclinical Models: A Comparative Guide

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Compound of Interest

Compound Name: *Elacestrant Hydrochloride*

Cat. No.: *B568706*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical data on **Elacestrant Hydrochloride**, a novel selective estrogen receptor degrader (SERD), to predict its therapeutic response. The information presented herein is intended to support researchers and drug development professionals in designing and interpreting preclinical studies.

Executive Summary

Elacestrant (RAD1901) is an orally bioavailable SERD that functions as a direct antagonist of the estrogen receptor (ER) and promotes its degradation. Preclinical evidence strongly indicates that the presence of ESR1 mutations is a key predictive biomarker for a favorable response to Elacestrant.[1] The compound has demonstrated significant anti-tumor activity in various preclinical models, including cell lines and patient-derived xenografts (PDXs), particularly in models resistant to other endocrine therapies and CDK4/6 inhibitors.[2][3] Downregulation of ER and its target genes, such as the progesterone receptor (PGR), serves as a key pharmacodynamic biomarker of Elacestrant activity.[4][5]

Comparative Efficacy of Elacestrant in Preclinical Models

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of Elacestrant with other SERDs, primarily fulvestrant.

In Vitro Efficacy

Cell Line	Genetic Background	Treatment	IC50/EC50	Reference(s)
MCF-7	ER+, ESR1 WT	Elacestrant	EC50: 0.6 nM (ER α expression)	[5]
Elacestrant	EC50: 4 pM (E2-stimulated proliferation)	[5][6]		
Elacestrant	IC50: ~10-fold higher than fulvestrant	[7][8]		
T47D	ER+, ESR1 WT	Elacestrant	Dose-dependent ER degradation	[4]
HCC1428	ER+, ESR1 WT	Elacestrant	Dose-dependent ER degradation	[5]
MCF7-LTED Y537C	ER+, ESR1 Y537C	Elacestrant	IC50: ~100 nM (Proliferation)	[7]

In Vivo Efficacy in Xenograft Models

Model	Genetic Background	Treatment	Dosage	Tumor Growth Inhibition	Reference(s)
MCF-7 Xenograft	ER+, ESR1 WT	Elacestrant	30, 60 mg/kg, p.o. daily	Complete tumor growth inhibition	[5] [6]
PDX Models	ER+, ESR1 mutated	Elacestrant	Not specified	Significant anti-tumor activity	[4]
PDX Models	ER+, CDK4/6i-resistant	Elacestrant	Not specified	Inhibition of tumor growth	[9] [10]
MAXF-1398 PDX	ER+, ESR1 Y537N	Elacestrant	Not specified	Impacted tumor growth	[2]

Key Biomarkers of Response

Predictive Biomarkers:

- **ESR1 Mutations:** The presence of activating mutations in the ligand-binding domain of the estrogen receptor 1 gene (ESR1) is the most significant predictor of Elacestrant efficacy.[\[1\]](#) These mutations, such as Y537S and D538G, confer resistance to other endocrine therapies but sensitize tumors to Elacestrant.[\[4\]](#)
- **ER Expression:** Continued reliance on ER signaling is crucial for Elacestrant's activity.[\[2\]](#)

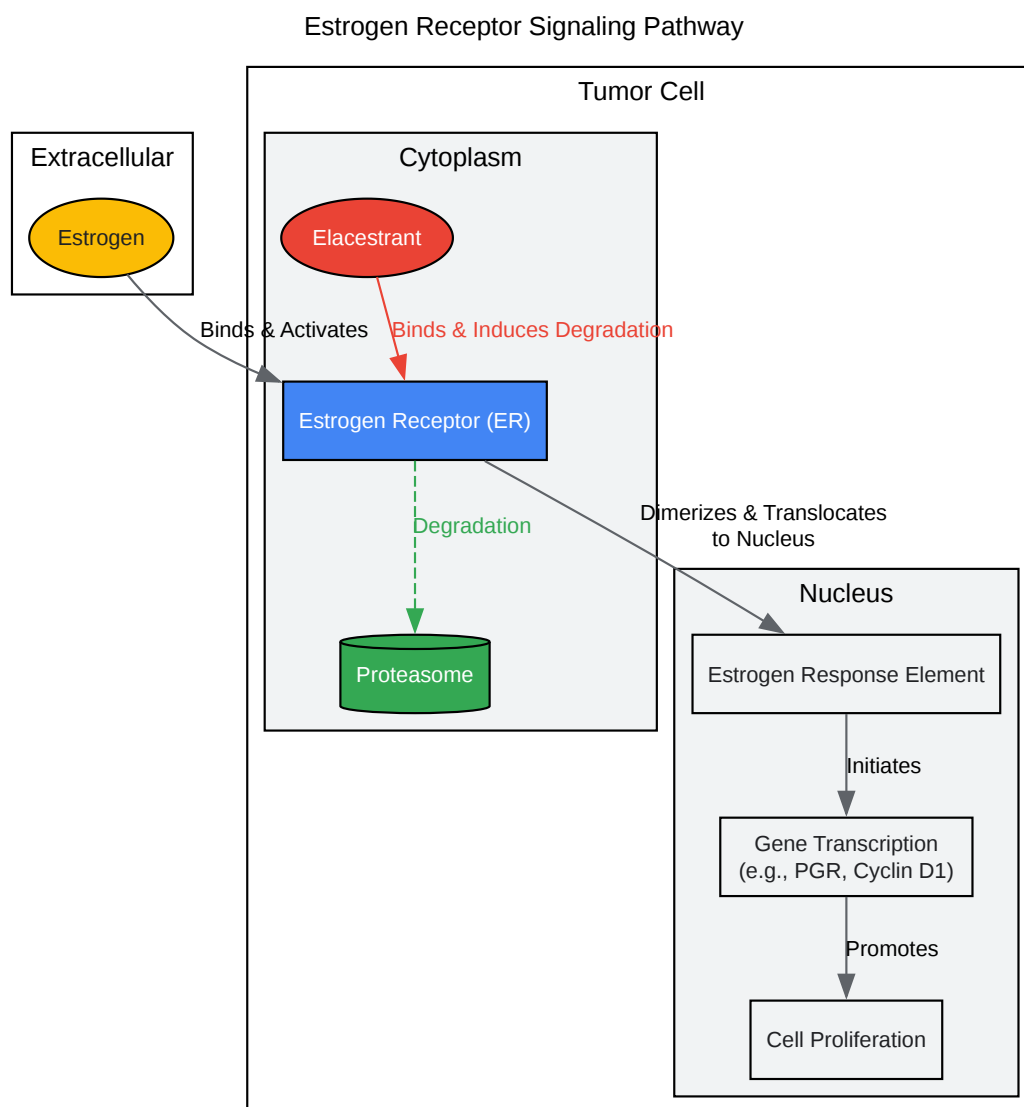
Pharmacodynamic Biomarkers:

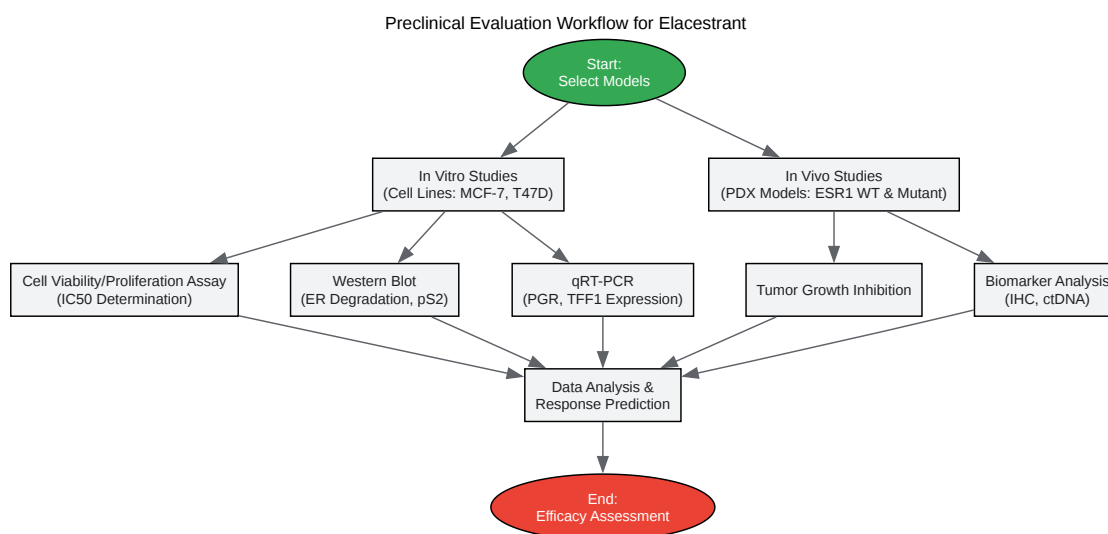
- **ER Degradation:** Elacestrant induces a dose-dependent degradation of the ER α protein.[\[4\]](#) [\[5\]](#)
- **Downregulation of ER Target Genes:** A reduction in the expression of ER target genes, such as the progesterone receptor (PGR), indicates target engagement and downstream pathway inhibition.[\[4\]](#)[\[5\]](#)

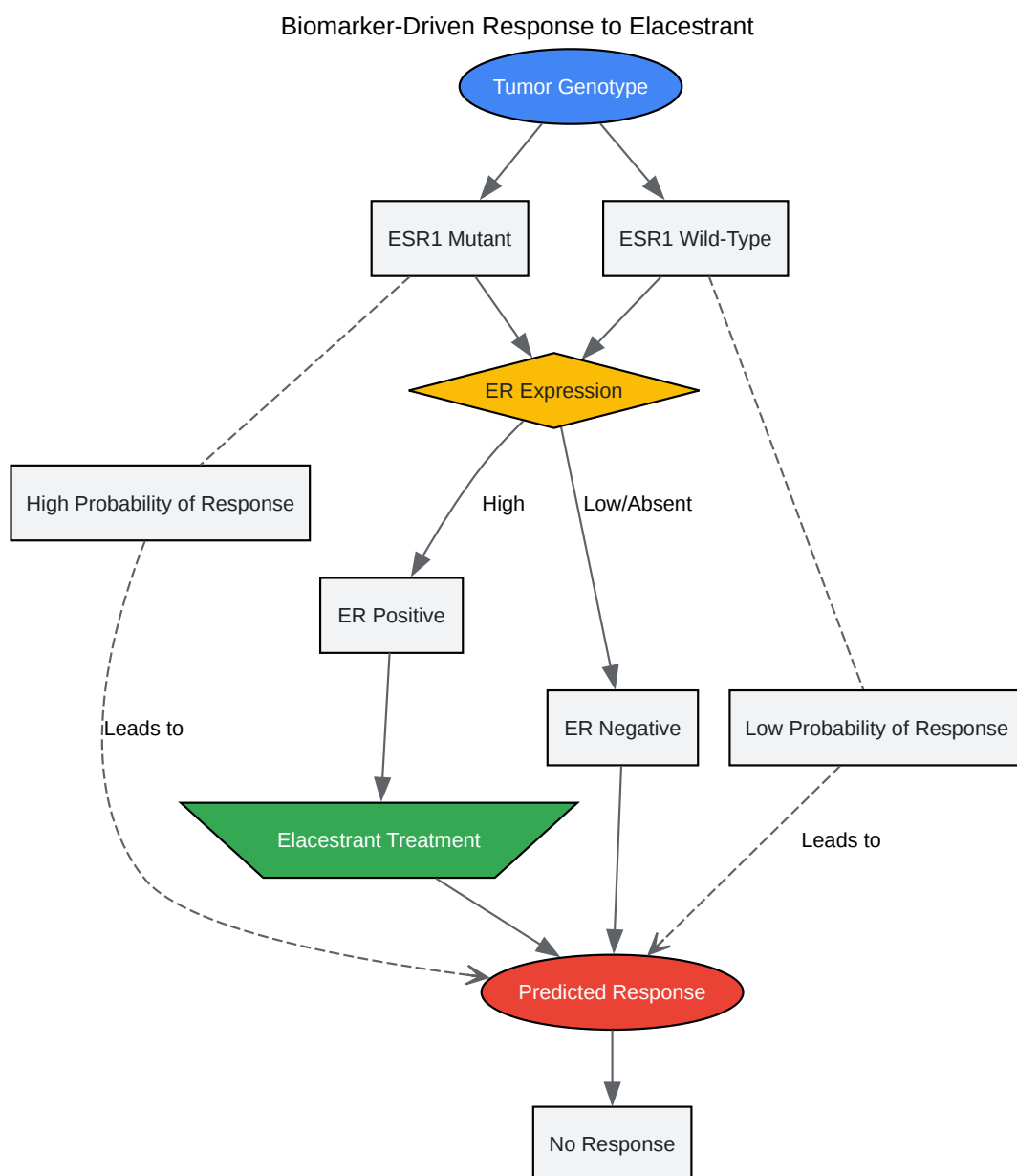
- **Decreased ESR1 Mutant Allele Fraction:** In clinical settings, a decrease in the allele frequency of ESR1 mutations in circulating tumor DNA (ctDNA) has been associated with response to Elacestrant.[\[11\]](#)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway, a typical experimental workflow for evaluating Elacestrant, and the logical relationship of biomarkers to treatment response.







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References

- 1. benchchem.com [benchchem.com]
- 2. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer | Semantic Scholar [semanticscholar.org]
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